1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl It is a hydrochloride salt form of a cyclobutane derivative, which features a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Cyclobutane Ring Formation: The cyclobutane ring is introduced through cyclization reactions, often involving the use of cyclobutane derivatives or cyclization of linear precursors.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a similar tetrahydropyridine ring but with different substituents.
1-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclobutane-1-carboxylic acid: This compound has a similar core structure but with a tert-butoxycarbonyl protecting group.
Uniqueness
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific combination of a tetrahydropyridine ring and a cyclobutane ring, along with the presence of a carboxylic acid group and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2,11H,1,3-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVOTLZVBOJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CCNCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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